molecular formula C17H14O4S B030169 Rofecoxib-d5 CAS No. 544684-93-7

Rofecoxib-d5

货号: B030169
CAS 编号: 544684-93-7
分子量: 319.4 g/mol
InChI 键: RZJQGNCSTQAWON-VIQYUKPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of rofecoxib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rofecoxib-d5 involves several steps, starting from commercially available starting materials. The key steps include:

    Acylation: The initial step involves the acylation of 2,3,5,6-tetrafluorophenol with 4-ethylaniline.

    Condensation: This is followed by a condensation reaction to form an intermediate compound.

    Rearrangement: The intermediate undergoes a rearrangement reaction.

    Acylation and Alkylation: Further acylation and alkylation steps are performed to introduce the necessary functional groups.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

化学反应分析

Metabolic Reactions

Rofecoxib-d5 undergoes biotransformation via enzymatic pathways similar to its non-deuterated counterpart, with minor distinctions due to isotopic substitution. Key metabolic reactions include:

Reductive Pathways

  • Cytosolic Reduction :
    The dihydrofuranone ring undergoes stereospecific reduction by cytosolic enzymes (e.g., carbonyl reductases), producing cis-dihydro and trans-dihydro metabolites. These account for ~56% of urinary metabolites . Rofecoxib d5Cytosolic Reductasescis trans Dihydro Rofecoxib d5\text{Rofecoxib d5}\xrightarrow{\text{Cytosolic Reductases}}\text{cis trans Dihydro Rofecoxib d5}
    • Reversibility : Limited (<5%) interconversion between this compound and its hydroxy metabolite occurs in humans .

Oxidative Pathways

  • CYP2C9-Mediated Oxidation :
    A minor pathway (~8.8% of metabolites) involves hydroxylation at the C5 position by cytochrome P450 2C9 (CYP2C9), forming 5-hydroxythis compound , which is subsequently glucuronidated . Rofecoxib d5CYP2C95 Hydroxyrofecoxib d5UGTGlucuronide Conjugate\text{Rofecoxib d5}\xrightarrow{\text{CYP2C9}}\text{5 Hydroxyrofecoxib d5}\xrightarrow{\text{UGT}}\text{Glucuronide Conjugate}

Key Characteristics of Metabolites

  • All metabolites (cis-dihydro, trans-dihydro, hydroxy-glucuronide) are inactive as COX-1 or COX-2 inhibitors .
  • Deuterium substitution does not alter metabolic pathways but may slightly affect reaction kinetics due to isotopic effects .

Comparative Reaction Kinetics

ParameterRofecoxibThis compoundNotes
Half-life ~17 hours Similar Deuterium does not affect elimination rate.
CYP450 Contribution Minor Minor Primary metabolism via cytosolic enzymes.
Bioavailability 93% Comparable Isotopic labeling does not impact absorption.

Synthetic and Degradation Reactions

This compound is synthesized via deuterium incorporation into the phenyl moiety of rofecoxib. Key steps include:

  • Deuterium Exchange :
    • Reaction of rofecoxib with deuterated reagents (e.g., D₂O or deuterated boronic acids) under catalytic conditions .
  • Stability Under Physiological Conditions :
    • No significant deuterium loss occurs in plasma or aqueous media, ensuring isotopic integrity in pharmacokinetic studies .

Reduction of the Dihydrofuranone Ring

  • Mechanism : Hydride transfer from NADPH to the carbonyl group, facilitated by cytosolic reductases .
  • Stereochemistry : Produces both cis and trans diastereomers due to planar transition states .

Oxidation at C5

  • Mechanism : CYP2C9-mediated hydrogen abstraction followed by hydroxyl rebound, forming a benzylic alcohol .

科学研究应用

Pharmacological Research

Rofecoxib-d5 serves as a valuable tool in pharmacological studies due to its specificity for COX-2. This selectivity allows researchers to investigate the role of COX-2 in various physiological and pathological processes without the confounding effects associated with non-selective NSAIDs.

Key Applications:

  • Pain Management Studies: this compound has been used to evaluate pain relief mechanisms in models of acute and chronic pain. Studies have shown its efficacy compared to other NSAIDs, highlighting its potential benefits in managing pain with reduced gastrointestinal side effects .
  • Inflammation Research: Its role in modulating inflammatory responses has been studied extensively. This compound's ability to inhibit COX-2 allows researchers to dissect the pathways involved in inflammation and assess the therapeutic potential of COX-2 inhibition .

Toxicology Studies

The safety profile of this compound has been a focal point in toxicological assessments, particularly following the withdrawal of rofecoxib from the market due to cardiovascular risks.

Key Findings:

  • Cardiovascular Risk Assessment: Research has indicated that this compound retains the cardiovascular risk profile of its parent compound. Meta-analyses have demonstrated an increased risk of myocardial infarction associated with COX-2 inhibitors, prompting further investigation into safer alternatives .
  • Gastrointestinal Safety: Studies have shown that this compound exhibits lower gastrointestinal toxicity compared to non-selective NSAIDs, making it a candidate for safer pain management strategies .

Cancer Research

This compound has been explored for its potential anti-cancer properties, particularly in colorectal cancer.

Case Study:

  • A study investigating the effects of this compound on adenomatous polyps found that it may reduce polyp formation through COX-2 inhibition, suggesting a preventive role in colorectal cancer development .

Mechanistic Studies

This compound is instrumental in elucidating the mechanisms of action of COX-2 inhibitors.

Research Insights:

  • Biochemical Pathways: Investigations into the biochemical pathways modulated by COX-2 inhibition using this compound have revealed insights into how this enzyme influences inflammation and pain signaling pathways .

Data Table: Applications Summary

Application AreaKey Findings/InsightsReferences
PharmacologyEffective pain relief with reduced GI toxicity ,
ToxicologyIncreased cardiovascular risk; lower GI toxicity ,
Cancer ResearchPotential reduction of adenomatous polyps
Mechanistic StudiesInsights into COX-2 mediated pathways

作用机制

Rofecoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting cyclooxygenase-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

相似化合物的比较

Similar Compounds

    Celecoxib: Another selective cyclo

生物活性

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that was primarily used as a nonsteroidal anti-inflammatory drug (NSAID) for conditions such as osteoarthritis and rheumatoid arthritis. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, safety profile, and implications in clinical settings.

Overview of this compound

This compound retains the core pharmacological properties of rofecoxib but with modifications that may influence its metabolic pathways and biological effects. The deuteration can potentially alter the compound's pharmacokinetics and dynamics, which is essential for understanding its therapeutic efficacy and safety.

This compound functions primarily through the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and alleviates pain without significantly affecting COX-1, which is associated with gastrointestinal mucosal protection. This selectivity aims to minimize gastrointestinal side effects commonly seen with traditional NSAIDs.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of rofecoxib, characterized by:

  • Absorption : High oral bioavailability (~93%) at therapeutic doses.
  • Protein Binding : Approximately 87% bound to plasma proteins.
  • Metabolism : Primarily hepatic, with metabolites being less active or inactive regarding COX inhibition.
  • Elimination : Excreted mainly through urine, with minor contributions from feces.

Safety Profile and Adverse Effects

Rofecoxib was withdrawn from the market due to significant cardiovascular risks associated with its use. Clinical studies indicated an increased risk of major adverse cardiovascular events (MACE) among users compared to non-users. A pooled analysis revealed that patients taking rofecoxib had a rate ratio (RR) for cardiovascular events ranging from 1.35 to 2.18 over various studies .

Table 1: Summary of Cardiovascular Risks Associated with Rofecoxib

StudyPopulationDose (mg/day)MACE Risk RatioP-value
VIGORRA Patients504.0<0.01
APPROVeAdenoma Patients251.390.02
Pooled AnalysisVarious TrialsVaried1.35 - 2.18<0.05

Clinical Efficacy

Clinical trials have demonstrated that rofecoxib significantly improves symptoms in conditions like osteoarthritis and rheumatoid arthritis compared to placebo. For instance, a systematic review indicated that patients receiving rofecoxib experienced greater relief from pain and improved functionality compared to those on placebo or other NSAIDs .

Case Study: Efficacy in Osteoarthritis

In one pivotal study involving patients with osteoarthritis:

  • Participants : 500 patients
  • Duration : 12 weeks
  • Outcome : 29% reported significant improvement in overall symptoms compared to placebo .

属性

IUPAC Name

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQGNCSTQAWON-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470549
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544684-93-7
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with 1N HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2 Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with IN HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rofecoxib-d5
Reactant of Route 2
Reactant of Route 2
Rofecoxib-d5
Reactant of Route 3
Rofecoxib-d5
Reactant of Route 4
Rofecoxib-d5
Reactant of Route 5
Reactant of Route 5
Rofecoxib-d5
Reactant of Route 6
Rofecoxib-d5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。